molecular formula C64H86N18O22S2 B044614 Perisulfakinin CAS No. 125131-58-0

Perisulfakinin

Cat. No.: B044614
CAS No.: 125131-58-0
M. Wt: 1523.6 g/mol
InChI Key: CEVHBPUISQUUSQ-BHEJXMHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Perisulfakinin can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Perisulfakinin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various analogs with substituted amino acids .

Scientific Research Applications

Mechanism of Action

Perisulfakinin exerts its effects by binding to specific G-protein coupled receptors in the central nervous system of insects. This binding leads to an increase in intracellular cyclic adenosine monophosphate levels and a decrease in intracellular calcium ion concentration. These changes result in the inhibition of neuronal activity, thereby signaling satiety and reducing feeding behavior .

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H86N18O22S2/c1-105-24-22-42(59(96)76-40(13-8-23-71-64(68)69)57(94)78-43(54(67)91)25-34-9-4-2-5-10-34)77-61(98)46(28-37-31-70-33-73-37)74-50(84)32-72-56(93)44(27-36-14-16-38(17-15-36)104-106(101,102)103)79-62(99)47(29-52(87)88)82-63(100)48(30-53(89)90)81-60(97)45(26-35-11-6-3-7-12-35)80-58(95)41(19-20-49(66)83)75-55(92)39(65)18-21-51(85)86/h2-7,9-12,14-17,31,33,39-48H,8,13,18-30,32,65H2,1H3,(H2,66,83)(H2,67,91)(H,70,73)(H,72,93)(H,74,84)(H,75,92)(H,76,96)(H,77,98)(H,78,94)(H,79,99)(H,80,95)(H,81,97)(H,82,100)(H,85,86)(H,87,88)(H,89,90)(H4,68,69,71)(H,101,102,103)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVHBPUISQUUSQ-BHEJXMHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H86N18O22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154667
Record name Perisulfakinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125131-58-0
Record name Perisulfakinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125131580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perisulfakinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary function of perisulfakinin in insects?

A1: this compound (PSK) acts as a satiety signal in insects, playing a role analogous to cholecystokinin (CCK) in mammals. Research has shown that PSK injections can inhibit feeding in various insect species. For instance, in the horse fly Tabanus nigrovittatus, PSK injections significantly reduced blood feeding behavior. [] Similarly, PSK injections led to reduced weight gain and food consumption in the tomato moth (Lacanobia oleracea) and the cotton leafworm (Spodoptera littoralis). []

Q2: How does this compound exert its inhibitory effect on feeding behavior?

A2: In the cockroach Periplaneta americana, PSK inhibits the activity of dorsal unpaired median (DUM) neurons, which are responsible for promoting general activity. PSK achieves this by attenuating the spiking frequency of DUM neurons through a signaling cascade that involves increasing intracellular cAMP levels, decreasing intracellular Ca2+ concentration, and inhibiting the pacemaker Ca2+ current through cAMP-inhibited transient receptor potential gamma (pTRPγ) channels. [] This mechanism highlights the antagonistic relationship between PSK (satiety signal) and adipokinetic hormone (AKH, hunger signal) in regulating feeding behavior.

Q3: Where is this compound found in the insect nervous system?

A3: this compound is found in various parts of the insect nervous system, acting as both a hormone and a paracrine messenger. It is localized in the neurohemal organ of the brain and in nerve endings throughout the central nervous system. [] Additionally, research on crayfish (Cherax destructor) has shown PSK-immunoreactive neurons within the central complex, a brain region involved in sensory integration and motor control. []

Q4: Does this compound have any effects on insect gut motility?

A4: While PSK itself did not affect spontaneous foregut contractions in Lacanobia oleracea larvae in vitro, another neuropeptide, leucomyosuppressin, demonstrated myoinhibitory effects on the foregut. [] Interestingly, both leucomyosuppressin and a Manduca sexta allatostatin (Manse-AS) reduced weight gain and food consumption in L. oleracea and Spodoptera littoralis, suggesting their potential role in regulating feeding behavior through modulation of gut motility. []

Q5: Has the receptor for this compound been identified?

A5: Yes, the gene coding for the this compound receptor (PSKR) has been cloned in Periplaneta americana. Studies confirm the expression of PSKR within the nervous system, including its presence in DUM neurons. [] This finding further supports the role of PSK in modulating neuronal activity and regulating feeding behavior.

Q6: Are there any known instances of this compound influencing insect development?

A6: While some studies suggest potential developmental effects of altered gravity on PSK-immunoreactive neurons in crickets (Acheta domesticus), research has not conclusively demonstrated a direct impact of PSK on insect development. [, ] Further investigation is needed to determine if and how PSK might play a role in insect development.

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